NSC 109555 is classified as a small molecule inhibitor and belongs to the class of bis-guanylhydrazones. It is primarily studied for its role in cancer therapeutics, particularly for its ability to modulate cellular responses to DNA damage through inhibition of Chk2, a key regulator in the DNA damage response pathway .
The synthesis of NSC 109555 involves several key steps that utilize readily available chemical precursors. The compound can be synthesized by reacting diacetyldiphenylurea with guanylhydrazone derivatives. The synthesis typically follows these steps:
The reaction conditions are generally optimized for temperature and pH to enhance yield and purity. Specific parameters such as reaction time and solvent choice are critical in achieving the desired product quality .
NSC 109555 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 398.42 g/mol.
The crystal structure analysis reveals that NSC 109555 occupies the ATP-binding pocket of Chk2, forming multiple hydrogen bonds with surrounding residues .
NSC 109555 primarily acts as an inhibitor in biochemical assays involving Chk2. Its mechanism involves competitive inhibition where it competes with ATP for binding to the active site of the kinase. Key reactions include:
Experimental data show that increasing concentrations of NSC 109555 lead to decreased phosphorylation activity, confirming its role as a competitive inhibitor .
The mechanism of action for NSC 109555 involves its binding to the ATP-binding pocket of Chk2, where it prevents ATP from engaging with the kinase. This action leads to:
The detailed docking studies have illustrated that NSC 109555 forms a 'horseshoe' shape within the binding site, optimizing interactions through specific amino acid contacts .
NSC 109555 exhibits several notable physical and chemical properties:
The compound's characteristics make it suitable for various biochemical applications, particularly in drug formulation and development studies .
NSC 109555 has significant implications in scientific research and potential therapeutic applications:
Cocrystallization of NSC 109555 with the catalytic domain of Chk2 (residues Ser210-Glu531) revealed atomic-level details of its inhibitory mechanism. The structure, resolved at 2.05 Å resolution (PDB: 2W0J), shows NSC 109555 bound within the ATP-binding cleft in an extended conformation. Key interactions include: Table 1: Crystallographic Data for Chk2–NSC 109555 Complex
Parameter | Value |
---|---|
Resolution | 2.05 Å |
Space Group | P3221 |
Rwork/Rfree | 0.22 / 0.25 |
Ligand Interactions | H-bond: Glu273, Water-mediated bonds to Glu302/Met304 |
Hydrophobic Contacts | Val234, Lys249, Ile299, Leu301, Leu354 |
The guanidinium terminus forms a direct hydrogen bond with Glu273 on the C-α helix, while the urea carbonyl engages in water-mediated hydrogen bonds with the backbone carbonyl of Glu302 and the amide of Met304. Van der Waals interactions with multiple hydrophobic residues (Val234, Lys249, Ile299, Leu301, Leu354) enhance binding affinity. This binding mode displaces ATP by occupying the adenine recognition region and adjacent hydrophobic pockets [1] [3].
A distinctive feature of Chk2’s ATP-binding site is a hydrophobic pocket adjacent to the guanidylhydrazone moiety of NSC 109555. This cavity, formed by residues Leu354, Val234, and Ile299, accommodates the methyl group of NSC 109555. Structural analysis shows this pocket is absent in closely related kinases like Chk1, where bulkier residues (e.g., methionine at the "gatekeeper +2" position) occlude access. Exploiting this pocket is critical for selectivity:
Table 2: Key Binding Interactions of NSC 109555 in Chk2 Hydrophobic Pocket
Residue | Interaction Type | Functional Role |
---|---|---|
Leu354 | Van der Waals | Forms back wall of the pocket |
Val234 | Hydrophobic packing | Stabilizes phenyl ring orientation |
Ile299 | Van der Waals | Contributes to pocket depth/complementarity |
Glu273 | H-bond (guanidinium) | Anchors inhibitor conformation |
Debromohymenialdisine (DBH) is a dual Chk1/Chk2 inhibitor with a distinct binding mode. Cocrystal structures reveal three critical differences:
Table 3: Comparative Inhibitor Binding Modes in Chk2
Feature | NSC 109555 | Debromohymenialdisine (DBH) |
---|---|---|
Binding Conformation | Linear, extended | U-shaped ("horse-shoe") |
Key H-bond Residues | Glu273 (direct), Glu302/Met304 (water-mediated) | Leu226, Asp311, Asp328, Glu351 (direct) |
Salt Bridge Impact | Preserves Glu302-Lys249 | Disrupts Glu302-Lys249 |
Selectivity | Chk2-selective (240 nM) | Dual Chk1/Chk2 inhibitor |
The structural data rationalize NSC 109555’s selectivity: its linear conformation and utilization of Chk2-specific hydrophobic pockets preclude efficient binding to Chk1. DBH’s broader inhibition profile stems from its ability to accommodate divergent ATP-site geometries across kinases [1] [6].
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